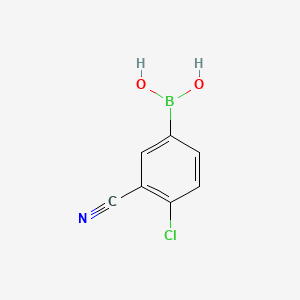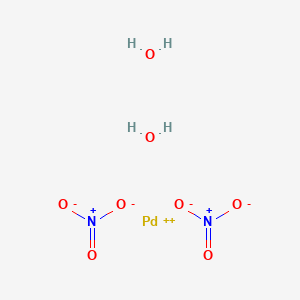![molecular formula C13H11FN2O3S B1450947 (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid CAS No. 1105191-53-4](/img/structure/B1450947.png)
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
Descripción general
Descripción
The compound “(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid” is a chemical substance that is available for purchase from various suppliers. It is also known by other names such as “2-(2-((2-Fluorobenzyl)thio)-6-hydroxypyrimidin-4-yl)acetic acid” and "4-Pyrimidineacetic acid, 2-[[(2-fluorophenyl)methyl]thio]-1,6-dihydro-6-oxo-" .
Physical And Chemical Properties Analysis
This compound is described as a white to yellow powder or crystals . The molecular weight is 294.3 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of various compounds related to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid have been explored in several studies. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of related heterocyclic compounds, demonstrating the orientation of cyclization in the syntheses of fluorothiazolobenzimidazolones. This process underscores the compound's role as a precursor in the synthesis of heterocyclic systems with potential biological activities (Pujari et al., 1990). Additionally, the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities highlights the therapeutic potential of compounds within this chemical family (Khalifa & Abdelbaky, 2008).
Biological Activity
The antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a structural resemblance to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid, has been investigated, demonstrating significant activity against mycobacteria. This suggests that modifications of the (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid scaffold could yield potent antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential for Drug Development
The exploration of compounds with a common scaffold for selective inhibition of human enzymes suggests the potential of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid derivatives in drug design. The ability to shift potency and selectivity profiles through modifications of the scaffold indicates a promising approach for the development of new therapeutics targeting diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Propiedades
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-4-2-1-3-8(10)7-20-13-15-9(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGILZVKZKXAVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)

![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)







